

Application Note: Determination of Nickel (II) Concentration Using UV-Vis Spectroscopy

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Compound of Interest

Compound Name: Nickel (II) ion

Cat. No.: B1199968

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel (II) is a transition metal of significant industrial and biological importance. It is a common component in alloys, batteries, and various industrial processes.^[1] However, nickel can also be a contaminant and potential allergen, making its accurate quantification crucial in environmental monitoring, industrial quality control, and pharmaceutical analysis.^[1] UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining Ni(II) concentration.^[2] This technique relies on the formation of a colored complex between Ni(II) and a specific chromogenic reagent, where the absorbance of the complex is directly proportional to the Ni(II) concentration, following the Beer-Lambert law.

This application note provides a detailed protocol for the determination of Ni(II) concentration using UV-Vis spectroscopy with various complexing agents.

Principle

The determination of Ni(II) concentration by UV-Vis spectrophotometry involves the reaction of Ni(II) ions with a chromogenic ligand to form a stable, colored complex. The intensity of the color, which is measured as absorbance at a specific wavelength (λ_{max}), is proportional to the concentration of the Ni(II) complex in the solution. By creating a calibration curve using standard solutions of known Ni(II) concentrations, the concentration of an unknown sample can be determined.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for several common methods used for the spectrophotometric determination of Ni(II).

Complexing Agent	λ_{max} (nm)	pH	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)	Linear Range	Notes
Dopa-semiquinone	590	7.5	9.3×10^3 ^{[3][4]}	3.33×10^{-5} - 1.78×10^{-4} mol L ⁻¹ ^{[3][4]}	Mn(II) is a major interferent. ^{[3][4]}
3,5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH)	386	9.0	1.82×10^4 ^[2]	0.234 - 2.94 $\mu\text{g/mL}$ ^[2]	Forms a bright yellow water-soluble complex. ^[2]
Nicotinohydroxamic acid (NHA) in Triton X-100	530	9.0	1.37×10^4	0.43 - 8.56 $\mu\text{g/mL}$	Micellar media enhances spectral intensity.
Dimethylglyoxime	445	Ammoniacal	Not specified	Not specified	A well-established method, analogous to ISO 4939:2016. ^[1]
N, N'-bis(4-methoxysalicylidene) ethylenediamine	396	Not specified	6.54×10^3 ^[5]	0.25 - 1.50 mg L ⁻¹ ^[5]	Suitable for determination in edible oils. ^[5]
2-Acetylpyridin	375	6.0	1.6×10^4 ^[6]	0.47 - 4.70 $\mu\text{g/mL}$ ^[6]	A direct spectrophoto

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metric
method.

Experimental Protocols

Below are detailed methodologies for two of the cited experiments.

Protocol 1: Determination of Ni(II) using Dopa-semiquinone

This method is based on the complex formation between Ni(II) and dopa-semiquinone.[\[3\]](#)[\[4\]](#)[\[7\]](#)

1. Reagents and Materials

- Standard Ni(II) stock solution (e.g., 1000 mg/L)
- Dopamine
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Phosphate buffer ($\text{KH}_2\text{PO}_4/\text{NaOH}$)
- Deionized water
- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks and pipettes

2. Preparation of Solutions

- Chromogenic Reagent (Dopa-semiquinone): A solution of dopamine and sodium thiosulfate is prepared in deionized water. The solution is oxidized by bubbling oxygen through it for a specific period (e.g., 72 hours) to form the dopa-semiquinone reagent.[\[8\]](#)

- Standard Ni(II) Solutions: Prepare a series of standard Ni(II) solutions by diluting the stock solution with deionized water to cover the linear range (e.g., 3.33×10^{-5} to 1.78×10^{-4} mol L⁻¹).[\[3\]](#)[\[4\]](#)
- Buffer Solution: Prepare a phosphate buffer solution and adjust the pH to 7.5.[\[3\]](#)[\[4\]](#)

3. Experimental Procedure

- Pipette a known volume of the standard or sample solution containing Ni(II) into a volumetric flask.
- Add a specific volume of the chromogenic reagent solution.[\[7\]](#)
- Add the pH 7.5 buffer solution and dilute to the mark with deionized water.[\[7\]](#)
- Allow the reaction to proceed for the optimal time (e.g., 45 minutes) at a controlled temperature (e.g., 25 °C).[\[3\]](#)[\[4\]](#)[\[7\]](#)
- Measure the absorbance of the solution at 590 nm against a reagent blank.[\[3\]](#)[\[4\]](#)[\[7\]](#)
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of Ni(II) in the unknown sample from the calibration curve.

Protocol 2: Determination of Ni(II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH)

This method utilizes the reaction between Ni(II) and DMHBIH to form a yellow-colored complex.[\[2\]](#)

1. Reagents and Materials

- Standard Ni(II) stock solution (e.g., 1000 mg/L)

- 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH) reagent solution (e.g., 1×10^{-2} M in a suitable solvent)
- Buffer solution (pH 9.0)
- Deionized water
- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks and pipettes

2. Preparation of Solutions

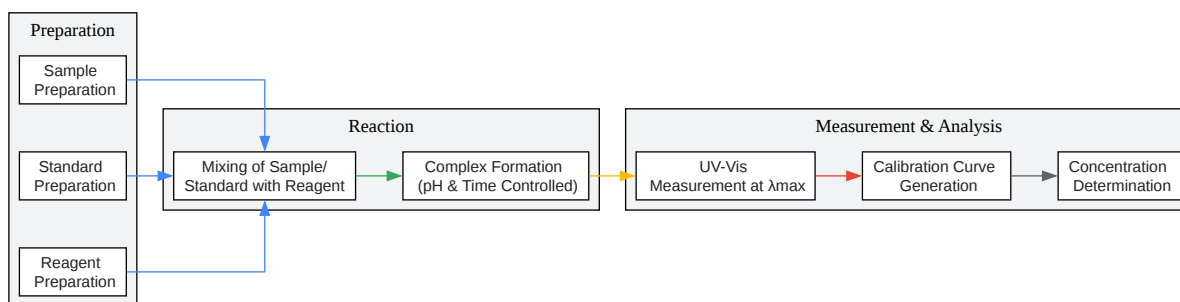
- DMHBIH Reagent Solution: Dissolve an appropriate amount of DMHBIH in a suitable solvent to prepare a 1×10^{-2} M solution.
- Standard Ni(II) Solutions: Prepare a series of standard Ni(II) solutions by appropriate dilution of the stock solution to fall within the range of 0.414 to 10.36 $\mu\text{g/mL}$.[\[2\]](#)
- Buffer Solution: Prepare a buffer solution and adjust the pH to 9.0.[\[2\]](#)

3. Experimental Procedure

- In a 10 mL volumetric flask, add an aliquot of the standard or sample solution containing Ni(II).[\[2\]](#)
- Add 3 mL of the pH 9.0 buffer solution.[\[2\]](#)
- Add 0.5 mL of the 1×10^{-2} M DMHBIH reagent solution.[\[2\]](#)
- Dilute the solution to the 10 mL mark with distilled water and mix well.[\[2\]](#)
- Measure the absorbance of the resulting bright yellow solution at 386 nm against a reagent blank prepared in the same manner but without the Ni(II) solution.[\[2\]](#)

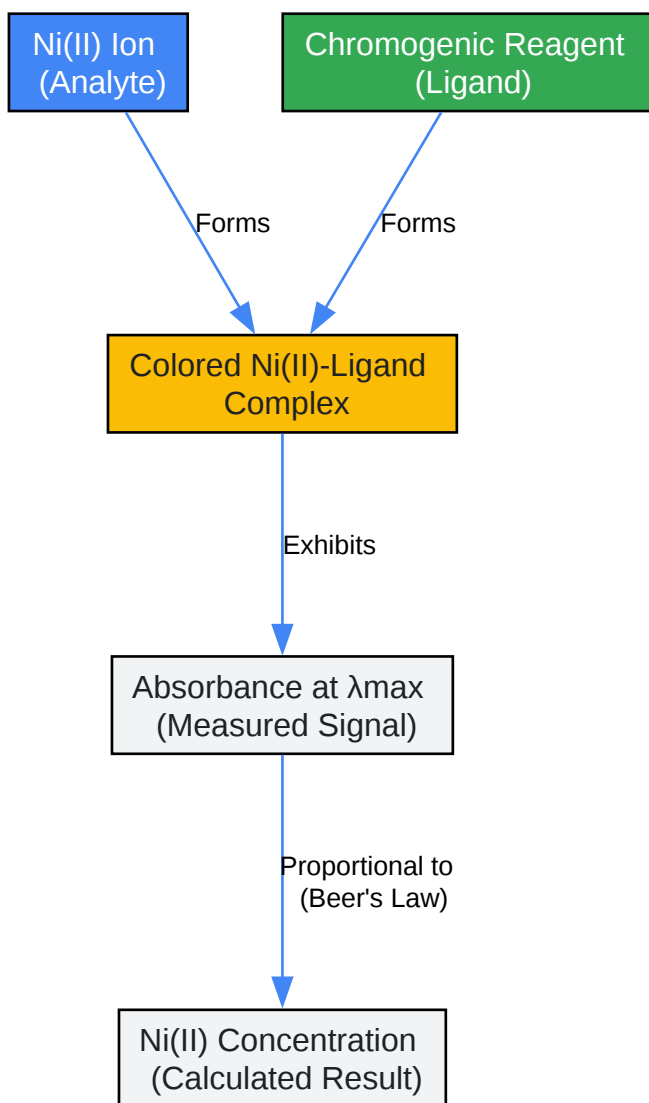
- Construct a calibration curve by plotting absorbance versus the concentration of the Ni(II) standards.
- Use the calibration curve to determine the concentration of Ni(II) in the unknown sample.

Visualizations



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Caption: Experimental workflow for Ni(II) determination.



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Caption: Principle of spectrophotometric Ni(II) analysis.

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